molecular formula C17H9BrF3NO3 B2545399 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide CAS No. 128171-56-2

6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide

Cat. No.: B2545399
CAS No.: 128171-56-2
M. Wt: 412.162
InChI Key: POVQKPJJOIUAIQ-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide typically involves the following steps:

    Bromination: The starting material, a chromene derivative, undergoes bromination to introduce the bromine atom at the 6th position.

    Oxidation: The brominated intermediate is then oxidized to form the 2-oxo group.

    Amidation: The final step involves the reaction of the oxidized intermediate with 3-(trifluoromethyl)aniline to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-oxo-2H-chromene-3-carboxamide: Similar structure but lacks the trifluoromethyl group.

    6-bromo-2-oxo-N-phenylchromene-3-carboxamide: Similar structure but lacks the trifluoromethyl group on the phenyl ring.

Uniqueness

The presence of the trifluoromethyl group in 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide enhances its lipophilicity and metabolic stability, making it a unique compound with potentially improved biological activity and pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrF3NO3/c18-11-4-5-14-9(6-11)7-13(16(24)25-14)15(23)22-12-3-1-2-10(8-12)17(19,20)21/h1-8H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVQKPJJOIUAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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